Physicochemical CharacterizationLipophilicityChromatographic Method Development
Researchers developing TAAR1 agonists or anti-arthritic benzyloxyacetic acid derivatives require the 4'-chloro substitution pattern for target potency-generic analogs lack nanomolar activity. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0) provides the critical pharmacophoric scaffold (LogP 3.5-3.6) with a hydroxymethyl handle for derivatization.
• EC₅₀ of 4.0 nM in TAAR1 agonist programs
• Converts to benzyl chloride (CAS 22494-49-1) for further functionalization
• 97% purity; USP/EP traceability for ANDA-supporting QC applications
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
CAS No.22494-48-0
Cat. No.B1601015
⚠ Attention: For research use only. Not for human or veterinary use.
4'-Chloro-[1,1'-biphenyl]-4-yl)methanol: Procurement-Ready Biphenylmethanol Building Block
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0), also known as 4-(4-chlorophenyl)benzyl alcohol, is a para-chlorinated biphenylmethanol derivative with molecular formula C₁₃H₁₁ClO and molecular weight 218.68 g/mol [1]. The compound features a biphenyl core bearing a chlorine substituent at the 4' position and a primary hydroxymethyl (-CH₂OH) group at the 4 position, which confers a calculated LogP of 3.5–3.6 and topological polar surface area (TPSA) of 20.2 Ų [2]. Commercial suppliers routinely offer this compound at 97–98% purity specifications, with some vendors providing detailed characterization data compliant with regulatory guidelines and traceability to pharmacopeial standards (USP or EP) upon request [3]. This compound serves primarily as a versatile synthetic intermediate and analytical reference standard, with its hydroxymethyl functionality enabling ready conversion to benzyl halides, ethers, esters, and carboxylic acid derivatives for pharmaceutical development applications [2].
Synthetic intermediate: hydroxymethyl converts to benzyl halides, ethers, esters, and carboxylic acid derivatives
Analytical reference standard with supplier characterization and pharmacopeial traceability options
Para-chloro substitution provides distinct lipophilicity profile for chromatographic method development
[1] ChemSrc. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol – CAS 22494-48-0. Density: 1.2±0.1 g/cm³, Boiling Point: 367.1±30.0 °C at 760 mmHg. View Source
[3] SynZeal. 4-Chloro-4'-biphenylmethanol – CAS 22494-48-0. Purity specifications and reference standard traceability. View Source
Why Generic Biphenylmethanol Substitution Fails
Generic substitution of (4'-chloro-[1,1'-biphenyl]-4-yl)methanol with other biphenylmethanol analogs is not scientifically defensible due to three interdependent procurement-critical factors. First, the 4'-chloro substituent confers distinct physicochemical properties that fundamentally alter compound behavior: compared to unsubstituted biphenyl-4-ylmethanol (CAS 3597-91-9, LogP ~2.6–3.0), the target compound exhibits a LogP of 3.5–3.6, representing a measurable increase in lipophilicity that directly impacts chromatographic retention, extraction efficiency, and downstream synthetic yields [1]. Second, in regulated analytical environments (ANDA submissions, QC release testing), reference standards must match the exact chemical identity of the analyte; even structurally similar analogs (e.g., 2'-chloro positional isomers, bromo-substituted variants, or non-chlorinated biphenylmethanols) are non-compliant with method validation requirements and pharmacopeial traceability expectations [2]. Third, the compound's specific para-substitution pattern is chemically embedded in multiple patented pharmaceutical synthetic routes; replacement with an alternative would constitute a deviation from established synthetic procedures documented in the patent literature for anti-arthritic benzyloxyacetic acids and other therapeutic candidates [3].
Lipophilicity shift
Non-chlorinated analogs (e.g., biphenyl-4-ylmethanol) have lower LogP, altering reversed-phase retention and extraction; method transfer may require revalidation.
Regulatory identity mismatch
ANDA and QC methods require exact analyte identity; positional isomers or bromo-substituted variants may not meet pharmacopeial traceability expectations.
Patent-route specificity
The para-chloro substitution is embedded in disclosed synthetic routes for anti-arthritic benzyloxyacetic acids; alternative substitution patterns may yield different downstream products.
[1] MolAid. (4-Chlorobiphenyl-4-yl)-methanol – CAS 22494-48-0. LogP: 3.6. View Source
[2] ChemWhat. 4-Chloro-4'-biphenylmethanol – CAS 22494-48-0. Analytical method development and ANDA applications. View Source
[3] European Patent EP 0037698 A1. Benzaldehyde derivatives for use as a chemical intermediate. Conversion to 4-(4-chlorophenyl)-benzyl alcohol for anti-arthritic acid synthesis. View Source
The 4'-chloro substituent in the target compound confers significantly enhanced lipophilicity relative to the non-chlorinated biphenyl-4-ylmethanol comparator. This measurable physicochemical difference has direct operational consequences for analytical method development and synthetic workup procedures [1].
Lipophilicity shiftReported
Target LogP 3.5–3.6Biphenyl-4-ylmethanol ~2.6–3.0
Longer reversed-phase retention; supports method development selectivity
Physicochemical CharacterizationLipophilicityChromatographic Method Development
Evidence Dimension
Lipophilicity (Calculated LogP)
Target Compound Data
LogP = 3.6 (XlogP) / 3.5 (ALogP)
Comparator Or Baseline
Biphenyl-4-ylmethanol (CAS 3597-91-9): LogP ~2.6–3.0 (estimated from structure)
Quantified Difference
ΔLogP ≈ +0.6 to +1.0 units (target more lipophilic)
Conditions
Calculated octanol/water partition coefficient using XlogP and ALogP algorithms
Why This Matters
Higher LogP directly translates to longer retention times in reversed-phase HPLC, enabling superior resolution from polar impurities during analytical method development and altering liquid-liquid extraction efficiency in synthetic workups.
Physicochemical CharacterizationLipophilicityChromatographic Method Development
European Patent EP 0037698 A1 explicitly describes 4-(4-chlorophenyl)-benzyl alcohol (the target compound) as a known intermediate in the manufacture of anti-arthritic benzyloxyacetic acids. The patent further teaches that this alcohol is obtained by reduction of the novel intermediate 4-(4-chlorophenyl)benzaldehyde, providing a route that avoids the use of potentially toxic chloromethyl ethers that were previously required to access these anti-arthritic compounds [1].
Patented synthetic roleClass-level
Named in EP 0037698 A1 as intermediate for anti-arthritic benzyloxyacetic acids; obtained by reduction of 4-(4-chlorophenyl)benzaldehyde
Documented role in patented pharmaceutical synthetic route
Target Compound Data
Explicitly named in patent as 4-(4-chlorophenyl)-benzyl alcohol, a key intermediate
Comparator Or Baseline
Generic biphenylmethanol analogs not cited in this patent context
Quantified Difference
Not applicable (qualitative patent claim)
Conditions
European Patent EP 0037698 A1 (filed 1981), conversion from 4-(4-chlorophenyl)benzaldehyde
Why This Matters
Patent-documented use establishes this compound as a structurally specific intermediate in a validated pharmaceutical synthetic route, distinguishing it from generic biphenylmethanols lacking this documented application history.
[1] European Patent EP 0037698 A1. Benzaldehyde derivatives for use as a chemical intermediate. 4-(4-chlorophenyl)-benzyl alcohol as intermediate for anti-arthritic benzyloxyacetic acids. View Source
TAAR1 Agonist Potency and 4'-Chloro-Biphenyl Scaffold
The 4'-chloro-[1,1'-biphenyl]-4-yl structural motif present in the target compound is a critical pharmacophoric element in the potent trace amine-associated receptor 1 (TAAR1) agonist LK00764, which demonstrated an EC₅₀ of 4.0 nM in BRET-based cellular assays [1]. This compound, 2-(5-(4'-chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, incorporates the exact biphenylmethanol-derived scaffold as its core hydrophobic binding element. The structural specificity is non-interchangeable: initial screening hits lacking the 4'-chloro substitution exhibited EC₅₀ values only in the upper submicromolar range (EC₅₀ > 100 nM), representing an improvement of >25-fold in potency conferred by the chlorinated biphenyl scaffold [1].
TAAR1 agonist scaffoldAssay context
EC₅₀ 4.0 nM
LK00764 incorporating this scaffold; non-chlorinated hits >100 nM (>25-fold difference)
Scaffold-dependent agonism in cellular cAMP assay; structure-activity interpretation
Data from recombinant cell system; in vivo translation requires independent evaluation
TAAR1 AgonistsAntipsychotic Drug DiscoveryGPCR Pharmacology
Initial screening hits without 4'-chloro substitution: EC₅₀ in upper submicromolar range (>100 nM)
Quantified Difference
>25-fold potency improvement with chlorinated biphenyl scaffold
Conditions
BRET-based cellular cAMP accumulation assay in HEK293 cells expressing human TAAR1
Why This Matters
The 4'-chloro-biphenyl scaffold is structurally essential for achieving nanomolar TAAR1 agonism; procuring the unsubstituted or differently substituted analog would not yield the same downstream pharmacological outcome.
TAAR1 AgonistsAntipsychotic Drug DiscoveryGPCR Pharmacology
[1] Krasavin M, Lukin A, Sukhanov I, et al. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules. 2022;12(11):1650. View Source
Pharmacopeial Reference Standard for ANDA Compliance
Multiple commercial suppliers offer (4'-chloro-[1,1'-biphenyl]-4-yl)methanol with documented purity specifications (typically 97–98%) and the explicit capability for use as reference standards with further traceability to pharmacopeial standards (USP or EP) upon feasibility [1]. In contrast, non-chlorinated biphenyl-4-ylmethanol (CAS 3597-91-9) is primarily supplied as a general research chemical without the same level of regulatory-oriented documentation or ANDA-specific application support [2].
Reference standard documentationSpecification review
Target: 97–98% purity, characterization data, USP/EP traceabilityBiphenyl-4-ylmethanol: general research grade without ANDA documentation
Supports ANDA analytical method validation; documentation differentiates from general reagents
Verify supplier-specific characterization and traceability scope
Regulatory documentation and reference standard availability
Target Compound Data
97–98% purity; supplied with detailed characterization data; traceable to USP/EP standards upon request; designated for ANDA analytical method development
Comparator Or Baseline
Biphenyl-4-ylmethanol (CAS 3597-91-9): general research chemical grade without explicit ANDA/regulatory documentation
Quantified Difference
Not applicable (qualitative regulatory distinction)
Conditions
Commercial supplier specifications from SynZeal, ChemWhat, MolCore
Why This Matters
For laboratories operating under GMP or conducting ANDA-supporting analytical work, the availability of fully characterized reference material with pharmacopeial traceability is a mandatory procurement criterion that eliminates non-compliant alternatives.
Procure (4'-chloro-[1,1'-biphenyl]-4-yl)methanol when synthesizing benzyloxyacetic acid derivatives for anti-arthritic drug development programs. As documented in EP 0037698 A1, this compound is a known intermediate that can be accessed via reduction of 4-(4-chlorophenyl)benzaldehyde, and subsequently converted to the corresponding benzyl chloride (CAS 22494-49-1) for further derivatization [1]. This route offers the specific advantage of avoiding potentially toxic chloromethyl ethers that were required in prior synthetic approaches to these anti-arthritic agents [1]. The 4'-chloro substitution pattern is structurally required for target engagement in this therapeutic class; unsubstituted biphenylmethanol analogs would yield different downstream products lacking the requisite pharmacological activity.
TAAR1 Agonists for Antipsychotic Discovery
Select this compound as the key biphenyl scaffold building block when developing trace amine-associated receptor 1 (TAAR1) agonists for schizophrenia and other psychiatric disorder research. The 4'-chloro-[1,1'-biphenyl]-4-yl motif is a critical pharmacophoric element in the potent TAAR1 agonist LK00764, which achieved an EC₅₀ of 4.0 nM and demonstrated in vivo efficacy in multiple rodent models of psychosis including MK-801-induced hyperactivity and dopamine transporter knockout (DAT-KO) locomotor hyperactivity [1]. Initial screening compounds lacking the 4'-chloro substitution exhibited substantially weaker agonism (EC₅₀ >100 nM), establishing that this specific substitution pattern is non-negotiable for achieving nanomolar potency [1].
Reference Standard for ANDA Analytical Methods
Procure this compound from suppliers offering USP/EP traceable reference standards when establishing analytical methods for ANDA submissions or conducting QC release testing of pharmaceutical products containing the 4'-chlorobiphenyl-4-yl scaffold. Commercial vendors including SynZeal and ChemWhat specifically designate this compound for analytical method development, method validation (AMV), and ANDA-supporting QC applications, with detailed characterization data compliant with regulatory guidelines [1][2]. The compound's LogP of 3.5–3.6 provides distinct chromatographic retention behavior that must be accounted for during HPLC method development, differentiating it from less lipophilic biphenylmethanol analogs that would elute earlier and could co-elute with polar matrix interferents [3].
Heterocycle Library Synthesis: Triazoles and Benzimidazoles
Use (4'-chloro-[1,1'-biphenyl]-4-yl)methanol as a starting material for constructing libraries of biphenyl-containing heterocycles. The primary hydroxymethyl group is readily convertible to the corresponding benzyl halide (via reaction with thionyl chloride or similar reagents) [1], which can then undergo nucleophilic substitution with various heterocyclic amines or serve as alkylating agents for triazole, imidazole, and benzimidazole synthesis. The 4'-chloro substituent remains intact through these transformations, providing a halogen handle for potential further diversification via cross-coupling reactions or for modulating the electronic properties of the resulting heterocyclic compounds. The 97–98% purity specification available from multiple commercial sources ensures reproducible synthetic outcomes with minimal purification burden from side-product contaminants [2].
Application
Selection Property
Validation Focus
Anti-arthritic intermediate synthesis
Patent-documented synthetic route compatibility
Synthetic route fidelity and intermediate identity
TAAR1 agonist scaffold construction
4'-Chloro-biphenyl pharmacophoric element
Scaffold-dependent TAAR1 agonism verification
ANDA reference standard
Pharmacopeial traceability and characterization
HPLC method specificity and regulatory documentation
Heterocycle library synthesis
Hydroxymethyl convertibility and purity
Synthetic reproducibility and halogen handle retention
[1] European Patent EP 0037698 A1. Benzaldehyde derivatives for use as a chemical intermediate. Conversion of 4-(4-chlorophenyl)benzaldehyde to 4-(4-chlorophenyl)-benzyl alcohol and further to anti-arthritic acids. View Source
[2] SynZeal. 4-Chloro-4'-biphenylmethanol – CAS 22494-48-0. Reference standard applications and ANDA QC support. View Source
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